molecular formula C3H4ClN3O B8229167 Propanoyl chloride, 3-azido- CAS No. 14468-87-2

Propanoyl chloride, 3-azido-

Cat. No.: B8229167
CAS No.: 14468-87-2
M. Wt: 133.54 g/mol
InChI Key: KLVVMXFIJMTSKB-UHFFFAOYSA-N
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Description

Propanoyl chloride, 3-azido-, is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a propanoyl group (CH₃CH₂CO-) attached to a chloride atom and an azido group (N₃)

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoyl chloride, 3-azido-, can be synthesized through several methods. One common approach involves the reaction of propanoyl chloride with sodium azide (NaN₃) in an appropriate solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, resulting in the formation of the desired azido compound.

Industrial Production Methods

Industrial production of propanoyl chloride, 3-azido-, may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for safety and environmental impact due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

Propanoyl chloride, 3-azido-, undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other leaving groups.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN₃):

    Lithium Aluminum Hydride (LiAlH₄): Used for the reduction of the azido group to an amine.

    Catalytic Hydrogenation: Utilizes catalysts such as palladium on carbon (Pd/C) for the reduction of the azido group.

Major Products Formed

    Amines: Formed through the reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions with alkynes or alkenes.

Scientific Research Applications

Propanoyl chloride, 3-azido-, has several applications in scientific research:

    Biology: Employed in the synthesis of bioactive molecules and probes for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of propanoyl chloride, 3-azido-, involves its reactivity as an acyl chloride and the unique properties of the azido group. The azido group is a good nucleophile and can participate in various substitution and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propanoyl Chloride: Lacks the azido group and is less reactive in certain types of reactions.

    3-Chloropropanoyl Chloride: Contains a chlorine atom instead of an azido group, leading to different reactivity and applications.

    Azidoacetic Acid: Another azido-containing compound with different structural and reactivity characteristics.

Uniqueness

Propanoyl chloride, 3-azido-, is unique due to the presence of both an acyl chloride and an azido group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of reactions makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-azidopropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3O/c4-3(8)1-2-6-7-5/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVVMXFIJMTSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478909
Record name Propanoyl chloride, 3-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14468-87-2
Record name Propanoyl chloride, 3-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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